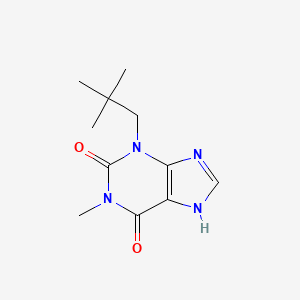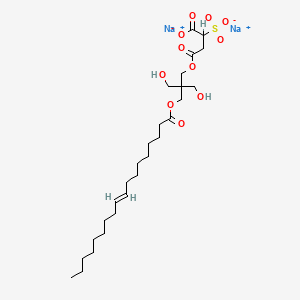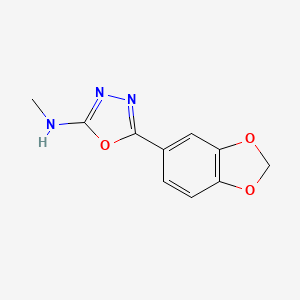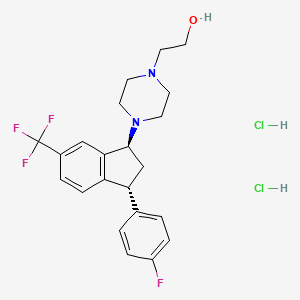
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxylic acid group, a methyl group, and a nonyl chain, along with an iodide ion and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Nonyl Chain: The nonyl chain can be introduced via alkylation reactions using nonyl halides in the presence of a strong base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Methylation: Methylation of the piperazine ring can be achieved using methyl iodide or other methylating agents.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and acid catalysts.
Iodide Ion Introduction: The iodide ion can be introduced through ion exchange reactions using iodide salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodide ion position, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid and ester groups allows for hydrogen bonding and electrostatic interactions, while the nonyl chain provides hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Carboxy-1-methylpiperazinium iodide: Lacks the nonyl chain and ethyl ester group.
1-Methyl-4-nonylpiperazinium iodide: Lacks the carboxylic acid group.
4-Carboxy-1-nonylpiperazinium iodide: Lacks the methyl group.
Uniqueness
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the carboxylic acid, methyl, nonyl chain, iodide ion, and ethyl ester groups makes it distinct from other similar compounds, allowing for unique interactions and applications in various fields.
Properties
CAS No. |
110029-80-6 |
|---|---|
Molecular Formula |
C17H35IN2O2 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
ethyl 4-methyl-4-nonylpiperazin-4-ium-1-carboxylate;iodide |
InChI |
InChI=1S/C17H35N2O2.HI/c1-4-6-7-8-9-10-11-14-19(3)15-12-18(13-16-19)17(20)21-5-2;/h4-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XTBJGAYATLTZNJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[N+]1(CCN(CC1)C(=O)OCC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
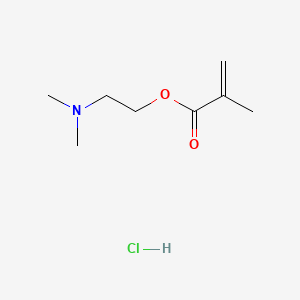

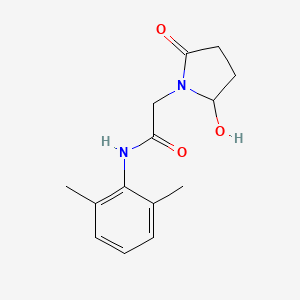
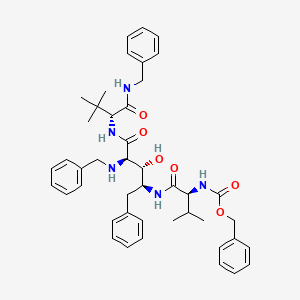
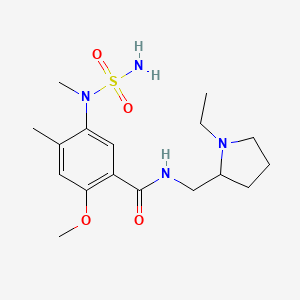
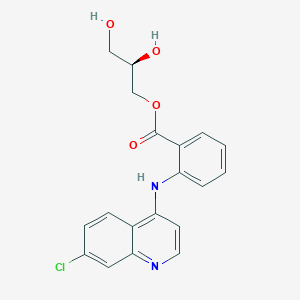
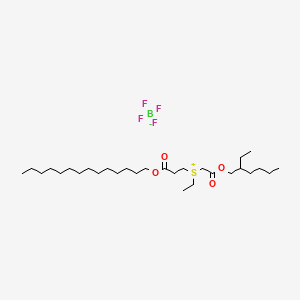
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)

